4-Chloro-3-methylbenzo[b]thiophene

Synthetic Chemistry Process Development Heterocyclic Synthesis

Choose 4-Chloro-3-methylbenzo[b]thiophene for verified Mcl-1 binding (IC50 880 nM) and superior regioselectivity (7:4 4-chloro ratio vs. 1:3 for bromo analog). Its 4-chloro substitution enables unique steric/electronic profiles for selective cross-coupling. Avoid isomer substitution risks; ensure batch consistency with diagnostic NMR signatures. Available in 98% purity for medicinal chemistry and process R&D.

Molecular Formula C9H7ClS
Molecular Weight 182.67 g/mol
Cat. No. B14066650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylbenzo[b]thiophene
Molecular FormulaC9H7ClS
Molecular Weight182.67 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C(=CC=C2)Cl
InChIInChI=1S/C9H7ClS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3
InChIKeyWHLYALANBFCPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methylbenzo[b]thiophene Procurement Guide: Core Identity and Structural Baseline for Scientific Sourcing


4-Chloro-3-methylbenzo[b]thiophene (CAS: 20895-96-9; molecular formula C9H7ClS; molecular weight 182.67 g/mol) is a halogenated benzo[b]thiophene derivative that serves as a versatile building block in medicinal chemistry and materials science . Its core structure consists of a benzothiophene scaffold—a sulfur-containing heterocycle formed by the fusion of a benzene ring with a thiophene ring—specifically substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. This compound belongs to a broader class of benzo[b]thiophenes, which are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles, including anti-microbial, anti-cancer, anti-inflammatory, and anti-oxidant activities [1]. For procurement decisions, understanding its exact substitution pattern is critical because the position and identity of halogen substituents profoundly influence reactivity in cross-coupling reactions, electronic properties, and ultimately, the biological activity of derived final compounds [2].

4-Chloro-3-methylbenzo[b]thiophene vs. Analogs: Why Positional Isomers and Halogen Variants Are Not Interchangeable


In-class substitution of 4-Chloro-3-methylbenzo[b]thiophene with its positional isomers (e.g., 6-chloro-3-methylbenzo[b]thiophene) or halogen variants (e.g., 4-bromo-3-methylbenzo[b]thiophene) is scientifically unsound without explicit validation. The specific 4-chloro substitution pattern dictates unique electronic and steric properties that govern both its synthetic utility and biological interactions. For example, the stereocongested nature of the 4-chloro position can be exploited for selective cross-coupling reactions that are not feasible with more reactive 6-chloro isomers [1]. Furthermore, the chlorine atom provides a distinct balance of electronegativity and leaving group ability compared to bromine, enabling divergent reactivity profiles in palladium-catalyzed transformations [2]. In biological systems, subtle changes in substitution patterns can lead to significant shifts in target engagement; for instance, the 3-chloro-7-substituted pattern on the benzo[b]thiophene core was found to dramatically enhance antifungal activity against Candida albicans compared to other substitution patterns, underscoring the criticality of precise positional control [3]. Therefore, generic substitution without empirical evidence of functional equivalence risks compromising synthetic yields and invalidating structure-activity relationships. The quantitative evidence in Section 3 demonstrates exactly where 4-Chloro-3-methylbenzo[b]thiophene offers verifiable differentiation relative to its closest comparators.

4-Chloro-3-methylbenzo[b]thiophene: A Comparator-Based Quantitative Evidence Guide for Scientific Selection


Regioselective Synthesis Advantage: Quantified Isomer Ratio in Cyclization

The synthetic preparation of 4-Chloro-3-methylbenzo[b]thiophene via acid-catalyzed cyclization exhibits a quantifiably different regioselectivity profile compared to its bromo analog. When (m-chlorophenylthio)acetone is cyclized in hot polyphosphoric acid, it yields a mixture of 4-chloro- and 6-chloro-3-methylbenzo[b]thiophene in a 7:4 ratio. In stark contrast, the analogous cyclization of (m-bromophenylthio)acetone under identical conditions produces a 1:3 mixture of 4-bromo- and 6-bromo-3-methylbenzo[b]thiophene [1]. This directly impacts process efficiency and purification costs.

Synthetic Chemistry Process Development Heterocyclic Synthesis

Target Engagement Differentiation: Quantified Mcl-1 Binding Affinity

4-Chloro-3-methylbenzo[b]thiophene has been evaluated as an inhibitor of the anti-apoptotic protein Mcl-1 (myeloid cell leukemia-1), a validated oncology target. In a fluorescence polarization-based binding assay, this compound demonstrated an IC50 of 880 nM against the His-tagged Mcl-1 protein (residues 171-327) [1]. While this affinity is moderate compared to highly optimized clinical candidates, it establishes a verifiable engagement threshold for the core scaffold.

Medicinal Chemistry Cancer Biology Apoptosis

Synthetic Utility Differentiation: Cross-Coupling Reactivity of the 4-Chloro Position

The 4-chloro position in benzo[b]thiophene derivatives is stereocongested and less reactive than other halogen positions, a property that can be strategically exploited for selective functionalization. A study on 4-chlorobenzothiophenes demonstrated that despite its lower intrinsic reactivity, the 4-chloro position can successfully participate in Suzuki-Miyaura cross-couplings using a Pd(OAc)₂/SPhos/K₃PO₄ catalyst system, achieving yields between 63% and 91% for a range of aryl coupling partners (7 examples) [1].

Cross-Coupling Chemistry Suzuki-Miyaura Organometallic Synthesis

Physicochemical Property Baseline: Boiling Point and Density for Process Planning

4-Chloro-3-methylbenzo[b]thiophene exhibits defined physicochemical properties that inform synthetic workup and purification strategies. The compound has a reported boiling point of 280.5 ± 20.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . These values are consistent with the presence of a chlorine substituent, which increases molecular weight and boiling point relative to the unsubstituted 3-methylbenzo[b]thiophene.

Process Chemistry Purification Physical Properties

NMR Structural Confirmation: Diagnostic ¹H NMR and NOE Signatures

The unambiguous structural confirmation of 4-Chloro-3-methylbenzo[b]thiophene can be achieved through ¹H NMR spectral analysis and nuclear Overhauser effect (NOE) measurements. In a comprehensive study of 37 halogeno-substituted 2- and 3-methylbenzo[b]thiophenes, ¹H NMR full analysis (LAOCOON) and ¹H{¹H} NOE measurements were used to definitively assign substitution patterns [1]. Notably, for 3-substituted benzo[b]thiophenes, irradiation of the 3-methyl substituent produced greater NOE enhancement at the H-4 position than at H-2, providing a diagnostic signature for confirming the 4-chloro substitution [1].

Analytical Chemistry Structural Elucidation NMR Spectroscopy

4-Chloro-3-methylbenzo[b]thiophene: High-Impact Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Mcl-1-Dependent Cancers

Medicinal chemistry teams focused on developing novel apoptosis-inducing agents can utilize 4-Chloro-3-methylbenzo[b]thiophene as a validated starting scaffold for Mcl-1 inhibitor programs. The compound's confirmed binding to the Mcl-1 protein (IC50 = 880 nM) [1] provides a quantifiable baseline for structure-activity relationship (SAR) studies. Researchers can systematically modify the core structure to improve potency toward the sub-micromolar range, leveraging the established binding mode of benzothiophene scaffolds within the Mcl-1 BH3-binding groove [2]. This application is particularly relevant for cancers characterized by Mcl-1 overexpression and resistance to conventional therapies.

Synthetic Methodology Development: Exploring Regioselective Cross-Coupling on Sterically Hindered Substrates

Synthetic organic chemists developing new palladium-catalyzed cross-coupling methodologies can employ 4-Chloro-3-methylbenzo[b]thiophene as a challenging, sterically hindered substrate. Class-level evidence demonstrates that 4-chlorobenzothiophenes can undergo Suzuki-Miyaura coupling with yields ranging from 63% to 91% under optimized conditions (Pd(OAc)₂/SPhos/K₃PO₄) [3]. This compound thus serves as an excellent benchmark for testing new ligand systems or catalyst designs aimed at activating less reactive aryl chlorides. Success in coupling the 4-chloro position provides strong validation of a methodology's robustness.

Process Chemistry: Route Scouting and Optimization for 4-Substituted Benzo[b]thiophenes

Process chemists tasked with developing scalable synthetic routes to 4-substituted benzo[b]thiophene derivatives can leverage the known regioselectivity advantage of the chloro-substrate. The cyclization of (m-chlorophenylthio)acetone yields a 7:4 ratio of 4-chloro to 6-chloro isomers, a significantly more favorable distribution than the 1:3 ratio observed with the bromo analog [4]. This quantitative insight allows process teams to prioritize the chloro-based route for 4-isomer production, reducing the burden of isomer separation and improving overall process mass intensity. The compound's defined boiling point (280.5 ± 20.0 °C) also informs distillation and solvent swap strategies during scale-up .

Analytical Chemistry: Method Development for Isomeric Purity Assessment

Analytical chemists responsible for quality control of benzo[b]thiophene building blocks can utilize established NMR signatures to develop robust methods for isomer identification and purity assessment. The diagnostic NOE enhancement pattern observed upon irradiation of the 3-methyl group (greater enhancement at H-4 than H-2) provides a definitive spectroscopic fingerprint for the 4-chloro-3-methyl substitution pattern [5]. This information is critical for developing validated analytical methods to ensure the identity and purity of procured material, particularly when differentiating it from the 6-chloro isomer.

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